molecular formula C9H11ClS B7996670 2-(4-Chloro-2-methylphenyl)ethanethiol

2-(4-Chloro-2-methylphenyl)ethanethiol

Cat. No.: B7996670
M. Wt: 186.70 g/mol
InChI Key: VWJDANQXGAEISD-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11ClS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a chlorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(4-Chloro-2-methylphenyl)ethanethiol typically begins with 4-chloro-2-methylbenzyl chloride.

    Reaction with Thiourea: The benzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide. This reaction forms an intermediate thiouronium salt.

    Hydrolysis: The thiouronium salt is then hydrolyzed under acidic conditions to yield the desired thiol compound.

The overall reaction can be summarized as follows:

4-Chloro-2-methylbenzyl chloride+ThioureaThiouronium saltThis compound\text{4-Chloro-2-methylbenzyl chloride} + \text{Thiourea} \rightarrow \text{Thiouronium salt} \rightarrow \text{this compound} 4-Chloro-2-methylbenzyl chloride+Thiourea→Thiouronium salt→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 2-(4-Chloro-2-methylphenyl)ethanethiol can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorinated aromatic ring, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), Friedel-Crafts alkylation reagents (AlCl₃)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced aromatic compounds

    Substitution: Nitro-substituted or alkyl-substituted aromatic compounds

Scientific Research Applications

Chemistry

2-(4-Chloro-2-methylphenyl)ethanethiol is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, thiol-containing compounds like this compound are studied for their potential antioxidant properties. They can interact with biological thiols and disulfides, influencing redox balance and cellular signaling pathways.

Medicine

The compound’s derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various monomers can lead to the formation of specialized materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenyl)ethanethiol exerts its effects is primarily through its thiol group. Thiols are known to participate in redox reactions, forming disulfides and influencing the redox state of cells. This can affect various molecular targets and pathways, including enzymes and signaling proteins involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethanethiol: Similar structure but lacks the methyl group on the aromatic ring.

    2-(4-Methylphenyl)ethanethiol: Similar structure but lacks the chlorine atom on the aromatic ring.

    2-(4-Bromo-2-methylphenyl)ethanethiol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chloro-2-methylphenyl)ethanethiol is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination influences its reactivity and the types of reactions it can undergo, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJDANQXGAEISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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